molecular formula C22H17N3O B1215228 Piriqualone CAS No. 1897-89-8

Piriqualone

Cat. No.: B1215228
CAS No.: 1897-89-8
M. Wt: 339.4 g/mol
InChI Key: MYGZNGAHFWOCLI-BUHFOSPRSA-N
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Description

Piriquialone is a synthetic compound belonging to the quinazolinone class of drugs. It is structurally related to methaqualone and other quinazolinone derivatives. Piriquialone has been studied for its potential effects on the central nervous system, particularly its sedative and hypnotic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Piriquialone can be synthesized through a multicomponent reaction involving isatoic anhydride, an amine, and an orthoester. The reaction typically occurs under classical heating at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes . The use of ammonium acetate instead of the amine provides the 2-substituted quinazolin-4(3H)-ones .

Industrial Production Methods: Industrial production of piriquialone follows similar synthetic routes but often employs optimized conditions to maximize yield and purity. The process involves the sequential addition of reactants, including isatoic anhydride, an amine, and pyridine-2-carboxaldehyde, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Piriquialone undergoes various chemical reactions, including:

    Oxidation: Piriquialone can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert piriquialone into its corresponding amine derivatives.

    Substitution: Substitution reactions involving nucleophiles can modify the quinazolinone ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Pharmacological Profile

Piriqualone exhibits several biological activities, primarily as an anticonvulsant. Its structure allows it to interact with various biological targets, leading to its efficacy in treating seizures and potentially other neurological disorders.

  • Anticonvulsant Activity : this compound has been shown to possess significant anticonvulsant properties, which have been attributed to its ability to modulate neurotransmitter systems in the brain. Studies indicate that it may affect GABAergic transmission, enhancing inhibitory signals and reducing neuronal excitability .
  • Anticancer Potential : Recent research has indicated that this compound and its analogs may exhibit anticancer properties. For instance, compounds derived from this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. These findings suggest that this compound could be a candidate for further development in cancer therapeutics .

Recent Advancements and Case Studies

Recent studies have expanded the understanding of this compound's applications:

  • Machine Learning Approaches : Innovative machine learning techniques have been employed to predict the inhibitory effects of this compound on cytochrome P450 enzymes. These models have successfully identified this compound as a potent inhibitor, paving the way for its evaluation in drug interaction studies .
  • Synthesis of Analogues : Research has focused on synthesizing this compound analogues with enhanced pharmacological profiles. These studies aim to improve efficacy and reduce toxicity while maintaining the beneficial effects observed with the original compound .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Application Mechanism Effectiveness References
AnticonvulsantModulation of GABAergic transmissionSignificant reduction in seizure activity
AnticancerInduction of apoptosisCytotoxic effects on MCF-7 and PC-3 cells
CYP2C9 InhibitionCompetitive inhibitionStrong inhibitor with IC50 < 18 μM
Synthesis of AnaloguesStructural modificationsEnhanced activity and reduced toxicity

Mechanism of Action

Piriquialone exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound’s molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .

Comparison with Similar Compounds

    Methaqualone: A sedative-hypnotic drug with similar effects on the central nervous system.

    Mecloqualone: Another quinazolinone derivative with sedative properties.

    Diproqualone: Known for its analgesic and anti-inflammatory effects.

Uniqueness of Piriquialone: Piriquialone is unique due to its specific interaction with GABA receptors and its potential for fewer side effects compared to other quinazolinone derivatives.

Biological Activity

Piriqualone is a synthetic compound belonging to the quinazolinone class, primarily recognized for its sedative and anxiolytic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinazolinone structure, which contributes to its diverse biological activities. The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O, with a molecular weight of approximately 216.25 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological research.

Pharmacological Activities

1. Anticonvulsant Effects
this compound has been documented for its anticonvulsant activity. It is believed to exert its effects by modulating neurotransmitter systems within the central nervous system (CNS). Studies indicate that this compound can enhance GABAergic transmission, which plays a crucial role in reducing neuronal excitability and preventing seizures .

2. Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, research indicated that this compound exhibits significant cytotoxicity against HepG2 liver cancer cells, with an IC50_{50} value below 18 μM . This suggests potential applications in cancer treatment, particularly as part of combination therapies targeting multiple pathways.

3. CYP2C9 Inhibition
this compound has been identified as a strong inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme involved in drug metabolism. Inhibition of CYP2C9 can lead to altered pharmacokinetics of co-administered drugs, raising concerns about drug-drug interactions . The compound's IC50_{50} value for CYP2C9 inhibition was reported to be less than 18 μM, indicating a potent interaction that necessitates careful consideration in clinical settings.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AnticonvulsantEnhances GABAergic transmission; reduces seizures
CytotoxicitySignificant effects on HepG2 cells (IC50 < 18 μM)
CYP2C9 InhibitionStrong inhibitor; potential for drug-drug interactions

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : this compound enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission in the CNS.
  • Inhibition of Drug Metabolism : By inhibiting CYP2C9, this compound affects the metabolism of other drugs, potentially leading to increased plasma levels and enhanced effects or toxicity .
  • Cellular Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells through various signaling pathways, contributing to its cytotoxic effects .

Properties

CAS No.

1897-89-8

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one

InChI

InChI=1S/C22H17N3O/c1-16-8-2-5-12-20(16)25-21(14-13-17-9-6-7-15-23-17)24-19-11-4-3-10-18(19)22(25)26/h2-15H,1H3/b14-13+

InChI Key

MYGZNGAHFWOCLI-BUHFOSPRSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=N4

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=N4

Key on ui other cas no.

1897-89-8

Pictograms

Irritant

Synonyms

2-(2-(2-pyridyl)vinyl)-3-o-tolyl-3,4-dihydroquinazolin-4-one
2-(beta-pyridyl-(2'')-ethenyl)-3-(2'-methylphenyl)quinazolinone
B 169
piriqualone
SRC 909

Origin of Product

United States

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